molecular formula (C6H10O5)7<br>C42H70O35 B164692 beta-CYCLODEXTRIN CAS No. 37331-89-8

beta-CYCLODEXTRIN

カタログ番号: B164692
CAS番号: 37331-89-8
分子量: 1135 g/mol
InChIキー: WHGYBXFWUBPSRW-FOUAGVGXSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Beta-cyclodextrin (β-CD) is a cyclic oligosaccharide composed of seven α-1,4-linked D-glucopyranose units, forming a truncated cone structure with a hydrophobic inner cavity (0.7–0.8 nm diameter) and hydrophilic exterior . This unique architecture enables β-CD to form inclusion complexes with hydrophobic molecules, enhancing their solubility, stability, and bioavailability . β-CD is synthesized enzymatically from starch via cyclodextrin glycosyltransferase (CGTase) . It is a white, crystalline powder with moderate water solubility (1.85 g/100 mL at 25°C) and a melting point of ~260°C .

Key applications of β-CD span pharmaceuticals (e.g., drug delivery, taste masking), food (flavor encapsulation, texture modification), cosmetics (stabilizing volatile compounds), and materials science (nanoparticle stabilization) . Its ability to encapsulate molecules like curcumin, levodopa, and essential oils has been extensively documented .

特性

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H70O35/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-63H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGYBXFWUBPSRW-FOUAGVGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

(C6H10O5)7, C42H70O35
Record name BETA-CYCLODEXTRIN
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

79647-56-6
Record name Poly(β-cyclodextrin)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79647-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID1020358
Record name beta-Cyclodextrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1020358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1135.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Virtually odourless white or almost white crystalline solid, White virtually odorless solid; [JECFA] White powder; [Sigma-Aldrich MSDS]
Record name .beta.-Cyclodextrin
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name BETA-CYCLODEXTRIN
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name beta-Cyclodextrin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/12302
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Sparingly soluble in water; freely soluble in hot water; slightly soluble in ethanol
Record name BETA-CYCLODEXTRIN
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

CAS No.

7585-39-9
Record name β-Cyclodextrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7585-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Betadex [USAN:INN:BAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007585399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Betadex
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03995
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name .beta.-Cyclodextrin
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name beta-Cyclodextrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1020358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cycloheptapentylose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.631
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BETADEX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV039JZZ3A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

準備方法

Starch Liquefaction and Reaction Conditions

Starch (typically from maize or potato) is liquefied at 80–90°C to reduce viscosity, followed by adjustment to pH 6.0–7.0. CGTase is then introduced at 50–60°C, where it catalyzes the cleavage of α-1,4-glycosidic bonds and reformation into cyclic structures. Reaction efficiency depends on:

  • Starch concentration : 10–15% (w/v) maximizes yield while avoiding gelation.

  • Temperature : 55°C optimizes enzyme activity without denaturation.

  • Calcium ions : 1–5 mM Ca²⁺ stabilizes CGTase tertiary structure.

Product Isolation and Yield Optimization

Post-reaction, unreacted linear dextrins are removed via selective precipitation with organic solvents (e.g., ethanol or acetone). Membrane filtration or centrifugation isolates β-CD, with yields reaching 60–70% under optimized conditions. Recent advances include immobilized CGTase systems, enabling enzyme reuse and continuous production.

Chemical Modification Methods for this compound Derivatives

Chemical derivatization enhances β-CD’s solubility and functional properties. The following subsections detail prominent methods identified in recent literature.

Reaction Mechanism and Conditions

SBE-β-CD is synthesized by reacting β-CD with 1,4-sulfobutyl lactone in alkaline aqueous solution:

  • Alkaline activation : NaOH (3.7 N) deprotonates β-CD hydroxyl groups.

  • Nucleophilic substitution : Sulfobutyl groups attach to C6 hydroxyls at 70–75°C.

  • pH control : Maintained at >9 to prevent lactone hydrolysis.

Key parameters :

  • Molar ratio (β-CD : sulfobutyl lactone) = 1 : 8.

  • Organic co-solvents (e.g., 2-methyltetrahydrofuran) improve lactone solubility, boosting yield to 78%.

Purification and Characterization

Post-reaction purification involves:

  • Dialysis : Ultrasonic dialysis (MWCO 1,000 Da) reduces chloride ions to <10 ppm.

  • Activated carbon treatment : Lowers UV absorbance to <0.5 AU.

  • Lyophilization : Yields powder with 30–35% β-CD content.

Capillary electrophoresis confirms an average substitution degree of 6.7.

Esterification via CDI Activation

Butenate derivatives are synthesized using N,N'-carbonyldiimidazole (CDI) and 4-dimethylaminopyridine (DMAP):

  • Activation : CDI converts 2-butenoic acid to imidazolide.

  • Esterification : DMAP catalyzes nucleophilic attack by β-CD hydroxyls at 25°C.

Optimized conditions :

  • 450 mmol/L 2-butenoic acid.

  • 12.5 mmol/L DMAP.

  • 20-minute reaction time.

Yield reaches 0.83 mmol/g, producing mono- to tetra-esters confirmed by HPLC-QTof-MS.

Synthesis of Cu@TSC-β-CD

Thiosemicarbazide-functionalized β-CD serves as a ligand for copper(I) in click chemistry catalysts:

  • Tosylation : Primary hydroxyls of β-CD react with tosyl chloride.

  • Substitution : Tosyl groups are replaced by thiosemicarbazide in DMF at reflux.

  • Copper immobilization : Cu(I) binds to thiosemicarbazide groups.

FT-IR and SEM confirm successful functionalization, with ICP-OES showing 4.2% Cu content.

Synthesis of βCD-BIMOTs-TDI Polymer

β-CD is functionalized with 1-benzylimidazole (BIM) and cross-linked with toluene diisocyanate (TDI):

  • Tosylation : Selective tosylation at C6 hydroxyls.

  • Imidazolium grafting : BIM reacts with tosyl-β-CD in DMF.

  • Polymerization : TDI links imidazolium-β-CD units.

¹H NMR shows new peaks at 4.8 ppm (C6-H) and 7.5–8.0 ppm (imidazolium protons).

Purification and Characterization Techniques

Dialysis and Filtration

  • Ultrasonic dialysis : Efficiently removes salts and small molecules (e.g., chloride <10 ppm).

  • Membrane filtration : 0.22 µm filters eliminate particulates before lyophilization.

Spectroscopic Analysis

  • FT-IR : Confirms functional group introduction (e.g., S=O at 1,040 cm⁻¹ for SBE-β-CD).

  • ¹H NMR : Quantifies substitution degrees via integration of anomeric protons.

Chromatographic Methods

  • HPLC : Monitors reaction progress (e.g., β-CD residue <0.5%).

  • Capillary electrophoresis : Determines substitution homogeneity (e.g., DS = 6.7).

Industrial-Scale Production Considerations

Cost-Effective Purification

  • Solvent selection : Ethanol precipitation reduces costs vs. gel chromatography.

  • Recycle streams : Unreacted starch and byproducts are reused in batch processes .

化学反応の分析

反応の種類: β-シクロデキストリンは、次を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

主要な製品:

4. 科学研究での応用

β-シクロデキストリンは、さまざまな分野で幅広い用途を持っています。

作用機序

β-シクロデキストリンは、ゲスト分子との包接錯体の形成を通じてその効果を発揮します。β-シクロデキストリンの疎水性空洞は疎水性化合物を封入し、親水性外側は水性環境での溶解性を確保します。 このメカニズムにより、封入された化合物の安定性、溶解性、バイオアベイラビリティが向上します .

類似化合物:

比較:

β-シクロデキストリンは、空洞サイズ、費用対効果、包接錯体の形成における汎用性のバランスが取れているため、さまざまな用途で好ましい選択肢となっています。

類似化合物との比較

Comparison with Similar Cyclodextrins and Derivatives

Structural and Physicochemical Properties

The primary cyclodextrins—alpha (α-CD), beta (β-CD), and gamma (γ-CD)—differ in glucose units, cavity size, and solubility (Table 1).

Table 1: Structural and Solubility Comparison of Native Cyclodextrins

Property α-Cyclodextrin β-Cyclodextrin γ-Cyclodextrin
Glucose Units 6 7 8
Cavity Diameter (nm) 0.5–0.6 0.7–0.8 0.8–1.0
Water Solubility (g/100 mL) 14.5 1.85 23.2
Primary Applications Small molecules (e.g., gases) Drugs, flavors Large molecules (e.g., steroids)
References

β-CD’s intermediate cavity size makes it versatile for encapsulating aromatic compounds, vitamins, and mid-sized drugs. However, its lower solubility compared to α-CD and γ-CD limits applications requiring high aqueous solubility .

Derivatives of Beta-Cyclodextrin

Chemical modifications of β-CD improve solubility and functionality:

  • 2-Hydroxypropyl-β-CD (HP-β-CD) : Enhances solubility (>50 g/100 mL) and reduces nephrotoxicity, making it suitable for parenteral formulations .
  • Sulfobutyl ether-β-CD (SBE-β-CD) : Anionic derivative with high solubility and improved drug complexation .

Table 2: Key Derivatives of this compound

Derivative Solubility (g/100 mL) Advantages Limitations
HP-β-CD >50 Low toxicity, FDA-approved Cost-intensive synthesis
SBE-β-CD >50 Enhanced drug loading Limited regulatory approval
Methyl-β-CD ~10 High membrane permeability Hemolytic at high concentrations
References
Functional Comparisons

A. Drug Delivery

  • Complexation Efficiency : β-CD forms stable complexes with drugs like curcumin (stability constant $ Ks \approx 10^3–10^4 \, \text{M}^{-1} $), but HP-β-CD shows higher $ Ks $ values due to improved solubility .
  • Bioavailability : Levodopa-β-CD complexes enhance transdermal delivery by improving stability and dissolution rate . Comparatively, HP-β-CD increases naringenin bioavailability by 3-fold over native β-CD .

B. Flavor and Fragrance Encapsulation β-CD binds hydrophobic volatiles (e.g., ethyl octanoate) more effectively than α-CD due to its cavity size. In yogurt, β-CD mimics fat by modulating lemon flavor release, demonstrating sensory equivalence to full-fat products .

C. Catalytic and Material Applications β-CD stabilizes gold nanoparticles (AuNPs) better than citrate, reducing agglomeration and improving catalytic activity in hydrogen evolution . Cyclophanes, though effective cholesterol shuttles, are less efficient than β-CD derivatives in lipid metabolism modulation .

Research Findings and Case Studies

  • Curcumin Complexation : β-CD increases curcumin solubility by 20-fold, but HP-β-CD achieves 50-fold enhancement via solid dispersion .
  • Cholesterol Shuttling : Methyl-β-CD derivatives outperform cyclophanes in cholesterol transfer efficiency ($ K_{shuttle} = 2.5 \times 10^3 \, \text{M}^{-1} $) .
  • Enzyme Interactions : β-CD binds pullulanase differently from α-CD and γ-CD, altering fluorescence quenching patterns .

Q & A

Basic: What standard methodologies are recommended for characterizing beta-cyclodextrin inclusion complexes?

Answer:
The inclusion efficiency of this compound (β-CD) with guest molecules is typically characterized using:

  • Phase-solubility studies to determine stability constants (e.g., Higuchi-Connors method) .
  • Spectroscopic techniques like NMR (e.g., ROESY for spatial proximity analysis) and FT-IR to confirm host-guest interactions .
  • Thermal analysis (DSC/TGA) to detect complex formation via shifts in melting points or decomposition profiles .
    Experimental protocols should include controls (e.g., free guest molecules) and replicate measurements to ensure reproducibility .

Advanced: How can researchers resolve contradictions in solubility enhancement data for this compound complexes under varying stoichiometric conditions?

Answer:
Contradictions often arise from differences in guest molecule hydrophobicity, pH-dependent complexation, or aggregation behavior. Methodological approaches include:

  • Multi-variable phase-solubility diagrams to map stoichiometry-dependent solubility trends .
  • Molecular dynamics simulations to model guest orientation and binding energetics under varying conditions .
  • Statistical validation (e.g., ANOVA) to identify significant variables (e.g., temperature, molar ratios) .
    Researchers should report raw data alongside normalized metrics (e.g., binding efficiency indices) to enable cross-study comparisons .

Basic: What experimental controls are critical when assessing this compound stability in enzymatic or biological environments?

Answer:
Essential controls include:

  • Blank matrices (e.g., enzyme-free buffers) to isolate β-CD degradation pathways .
  • Positive/negative controls (e.g., stable cyclodextrin derivatives like HP-β-CD) to benchmark stability .
  • Time-course experiments to monitor degradation kinetics (e.g., HPLC tracking of β-CD concentration) .
    Protocols should specify enzyme sources (e.g., human vs. microbial amylases) and activity validation methods .

Advanced: What computational strategies optimize this compound derivatives for enhanced drug delivery efficacy?

Answer:
Advanced approaches include:

  • Density Functional Theory (DFT) to calculate charge distribution and predict substituent effects on cavity dimensions .
  • Molecular docking and free-energy perturbation to screen derivatives for target macromolecule binding .
  • Machine learning models trained on physicochemical datasets (e.g., LogP, polar surface area) to prioritize synthetically feasible derivatives .
    These methods require validation via in vitro binding assays (e.g., isothermal titration calorimetry) .

Basic: How should researchers design in vitro release studies for this compound-based formulations?

Answer:
Key considerations:

  • Sink conditions maintenance using surfactants (e.g., Tween 80) or frequent media replacement .
  • pH gradients to simulate gastrointestinal transitions (e.g., pH 1.2 for gastric fluid, pH 6.8 for intestinal) .
  • Apparatus selection (e.g., dialysis membrane vs. USP dissolution apparatus) based on formulation type .
    Data should include cumulative release profiles and kinetic modeling (e.g., Higuchi, Korsmeyer-Peppas) .

Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis?

Answer:
To ensure reproducibility:

  • Process Analytical Technology (PAT) tools (e.g., in-line NIR spectroscopy) for real-time monitoring of reaction parameters .
  • Design of Experiments (DoE) to identify critical synthesis factors (e.g., temperature, catalyst concentration) .
  • Rigorous post-synthesis characterization (e.g., HPLC purity ≥98%, XRD crystallinity analysis) .
    Documentation must include detailed reaction logs and raw spectral data in supplementary materials .

Basic: How are this compound inclusion complexes validated for pharmaceutical applications?

Answer:
Validation requires:

  • In vitro-in vivo correlation (IVIVC) studies using animal models to predict bioavailability .
  • Accelerated stability testing (e.g., 40°C/75% RH for 6 months) per ICH guidelines .
  • Toxicological screening (e.g., hemolysis assays for intravenous formulations) .
    Dosage form-specific tests (e.g., tablet disintegration time) should align with pharmacopeial standards .

Advanced: How can multi-omics approaches elucidate this compound’s biological interactions?

Answer:
Integrative methods include:

  • Transcriptomics (RNA-seq) to identify β-CD-induced gene expression changes in cell lines .
  • Metabolomics (LC-MS) to map cholesterol depletion effects in lipid membranes .
  • Proteomics (SILAC labeling) to quantify protein aggregation modulation in neurodegenerative models .
    Data integration platforms (e.g., pathway enrichment analysis) are critical for mechanistic insights .

Basic: What analytical parameters are essential for HPLC quantification of this compound?

Answer:
Critical validation parameters per ICH Q2(R1):

  • Linearity (R² ≥0.998 over 50–150% of target concentration) .
  • Accuracy (recovery 98–102%) via spiked placebo samples .
  • Precision (RSD ≤2% for intraday/interday replicates) .
    Column selection (e.g., hydrophilic interaction chromatography for polar derivatives) must be justified .

Advanced: How do researchers address ethical challenges in this compound clinical trials for rare diseases?

Answer:
Ethical frameworks involve:

  • FINER criteria (Feasible, Novel, Ethical, Relevant) for trial design .
  • Adaptive trial designs to minimize patient burden while maximizing data utility .
  • Stakeholder engagement with patient advocacy groups to align endpoints with quality-of-life metrics .
    Protocols must undergo rigorous IRB review, with informed consent addressing off-target effects (e.g., ototoxicity) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。